2-(4-Chlorophenyl)-N-(3,4-dihydro-1H-isochromen-8-ylmethyl)ethanamine;hydrochloride

Description

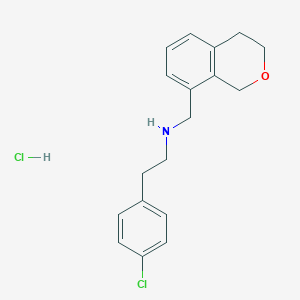

The compound 2-(4-Chlorophenyl)-N-(3,4-dihydro-1H-isochromen-8-ylmethyl)ethanamine hydrochloride is a chlorinated phenethylamine derivative with a fused isochromen ring system. Its structure comprises a 4-chlorophenyl group attached to an ethanamine backbone, which is further substituted with a 3,4-dihydro-1H-isochromen-8-ylmethyl group. The hydrochloride salt enhances solubility and stability, typical for bioactive amines.

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-(3,4-dihydro-1H-isochromen-8-ylmethyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO.ClH/c19-17-6-4-14(5-7-17)8-10-20-12-16-3-1-2-15-9-11-21-13-18(15)16;/h1-7,20H,8-13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUOFQRYIVIVPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1C=CC=C2CNCCC3=CC=C(C=C3)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-N-(3,4-dihydro-1H-isochromen-8-ylmethyl)ethanamine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and 3,4-dihydro-1H-isochromene.

Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction.

Reduction: The intermediate is then subjected to reduction conditions to form the desired ethanamine derivative.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: May be studied for its interactions with biological systems, including enzyme inhibition or receptor binding.

Medicine: Potential use as a pharmaceutical agent, depending on its biological activity and therapeutic potential.

Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Key Structural Features and Variations

The table below highlights structural differences among the target compound and analogs:

Pharmacological Implications of Structural Differences

Isochromen Group (Target Compound): The fused isochromen ring (3,4-dihydro-1H-isochromen) introduces rigidity and planar aromaticity, which may enhance binding to hydrophobic pockets in enzymes or receptors.

Chlorophenyl Position and Substitution :

- Para-substituted chlorophenyl groups (target compound, 4-chloroamphetamine) are common in CNS-active agents due to their electron-withdrawing effects, which stabilize receptor interactions. Meta-substituted analogs (e.g., N-(3-chlorobenzyl)ethanamine HCl) may exhibit altered binding affinities .

Backbone Modifications :

- The ethanamine backbone in the target compound contrasts with the amphetamine backbone in 4-chloroamphetamine. Amphetamines typically induce neurotransmitter release, while ethanamine derivatives may act as reuptake inhibitors or receptor agonists/antagonists .

Biological Activity

The compound 2-(4-Chlorophenyl)-N-(3,4-dihydro-1H-isochromen-8-ylmethyl)ethanamine; hydrochloride is a synthetic derivative with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medical contexts. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C15H18ClN

- Molecular Weight : 255.76 g/mol

- CAS Number : 1989672-10-7

Structural Representation

The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. It is hypothesized to act as an enzyme inhibitor or modulator, influencing biochemical pathways that are critical in various physiological processes.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical responses.

- Receptor Modulation : It may interact with neurotransmitter receptors, potentially affecting signaling pathways related to mood and cognition.

Antioxidant Activity

Research indicates that compounds similar to this one exhibit significant antioxidant properties. For instance, studies on related phenolic compounds have demonstrated their ability to scavenge free radicals effectively, which may contribute to neuroprotective effects in neurodegenerative diseases .

Anti-inflammatory Properties

Compounds containing chlorophenyl groups have shown promise in reducing inflammation. In vitro studies suggest that the compound can inhibit the production of pro-inflammatory cytokines in activated microglial cells, which is crucial for conditions like Parkinson's disease .

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective potential of a structurally similar compound against lipopolysaccharide-induced neuroinflammation. Results showed a significant reduction in nitric oxide production and inflammatory markers, suggesting potential therapeutic benefits for neurodegenerative conditions .

- Anticancer Activity : Another study focused on the antiproliferative effects of similar compounds on human liver cancer cells. The results indicated that these compounds could induce cell cycle arrest and apoptosis, highlighting their potential as anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of this compound. Key findings include:

- Chlorophenyl Substitution : The presence of the chlorophenyl group is associated with increased potency against certain biological targets.

- Isochromene Framework : The 3,4-dihydro-1H-isochromene moiety contributes significantly to the biological activity by enhancing binding affinity to receptors.

Comparative Analysis Table

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-(4-Chlorophenyl)-N-(3,4-dihydro...) | Antioxidant, Anti-inflammatory | Enzyme inhibition, Receptor modulation |

| Similar Phenolic Compounds | Antioxidant | Free radical scavenging |

| Related Anticancer Agents | Antiproliferative | Induction of apoptosis |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Chlorophenyl)-N-(3,4-dihydro-1H-isochromen-8-ylmethyl)ethanamine hydrochloride?

- Methodology :

- Step 1 : Start with 4-chlorophenyl derivatives and 3,4-dihydro-1H-isochromen-8-ylmethylamine. React via reductive amination using sodium cyanoborohydride in a polar aprotic solvent (e.g., methanol or ethanol) under inert atmosphere (N₂/Ar) to prevent oxidation .

- Step 2 : Optimize reaction temperature (typically 40–60°C) and pH (~5–6) to enhance yield. Monitor progress via TLC or HPLC .

- Step 3 : Purify the crude product via recrystallization (ethanol/water mixture) or column chromatography (silica gel, dichloromethane/methanol gradient) to achieve >95% purity .

Q. How can researchers confirm the structural integrity of the compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra to verify substituent positions (e.g., 4-chlorophenyl protons at δ 7.2–7.4 ppm, isochromen methylene protons at δ 3.5–4.0 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity and retention time consistency .

- X-ray Crystallography : Resolve crystal structure for absolute confirmation of stereochemistry and bond angles .

Q. What solvents and pH conditions are optimal for solubility studies?

- Methodology :

- Test solubility in aqueous buffers (pH 1–10) and organic solvents (DMSO, ethanol). The hydrochloride salt form enhances aqueous solubility (>50 mg/mL at pH 7.4) due to ionic interactions .

- Use dynamic light scattering (DLS) to assess aggregation in physiological buffers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Methodology :

- Step 1 : Synthesize analogs with modified substituents (e.g., replace 4-chlorophenyl with fluorophenyl or methoxyphenyl) .

- Step 2 : Test binding affinity via receptor assays (e.g., radioligand displacement for serotonin/dopamine receptors) .

- Step 3 : Correlate electronic effects (Hammett σ values) of substituents with biological activity using QSAR modeling .

Q. How to resolve discrepancies in reported biological activity data?

- Methodology :

- Purity Verification : Re-analyze batches via HPLC and mass spectrometry to rule out impurities (>98% purity required) .

- Assay Standardization : Use positive controls (e.g., sertraline for serotonin reuptake inhibition) and replicate experiments across labs .

- Data Analysis : Apply statistical tools (e.g., ANOVA) to assess inter-lab variability and identify confounding factors (e.g., solvent choice) .

Q. What strategies ensure stability during long-term storage?

- Methodology :

- Storage Conditions : Store at -20°C in airtight, light-protected containers under desiccant to prevent hydrolysis/oxidation .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC. Deuterated analogs (e.g., deuterated ethylamine) can track degradation pathways .

Q. How to assess environmental fate and ecotoxicological risks?

- Methodology :

- Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure microbial degradation in soil/water .

- Toxicity Profiling : Perform acute toxicity tests on Daphnia magna (EC₅₀) and algae (growth inhibition) under OECD 202/201 guidelines .

Q. What safety protocols are critical during handling?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.